(((Methylazanediyl)bis(methylene))bis(4,1-phenylene))diboronic acid

Descripción

Historical Context and Discovery

Boronic acids emerged as critical synthetic intermediates following Edward Frankland’s 1860 isolation of ethylboronic acid via oxidation of triethylborane. The specific compound (((Methylazanediyl)bis(methylene))bis(4,1-phenylene))diboronic acid (CAS: 1704074-22-5) represents a modern advancement in organoboron chemistry, synthesized to exploit the dual boronic acid motif for enhanced molecular recognition and catalytic applications. Its development aligns with the broader shift toward functionalized diboronic acids in the 21st century, driven by demand for sensors and biomedical tools.

Chemical Structure and Nomenclature

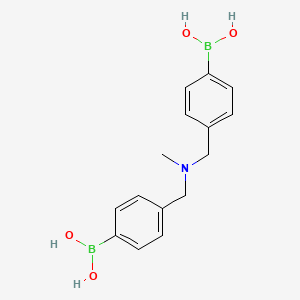

The compound features two boronic acid groups (-B(OH)₂) linked via methylazanediyl and methylene bridges to a biphenylene core. Its IUPAC name, this compound, reflects this architecture (Figure 1). Key structural properties include:

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₉B₂NO₄ |

| Molecular weight | 298.94 g/mol |

| CAS number | 1704074-22-5 |

| Key functional groups | Boronic acid, methylazanediyl |

The methylazanediyl group (-N(CH₃)-) introduces conformational rigidity, while the para-substituted phenyl rings optimize boronic acid orientation for diol binding.

Position in Organoboron Chemistry

As a diboronic acid, this compound belongs to a subclass of organoboron agents characterized by two reactive B(OH)₂ groups. Its design leverages boron’s electron deficiency to form reversible tetrahedral complexes with diols, a hallmark of boronic acid chemistry. Compared to monoboronic analogs, the dual boronic acid configuration enhances binding affinity for biomolecules like glucose, as demonstrated in electrochemical sensors. The methylazanediyl linker further modulates electronic properties, increasing Lewis acidity at boron centers while improving solubility in polar solvents.

Significance in Boronic Acid Research

This compound exemplifies three key trends in boronic acid research:

- Multi-boronic Systems : Dual boronic acids enable cooperative binding, critical for selective glucose detection in physiological fluids.

- Structural Tunability : The methylazanediyl spacer allows modular synthesis, facilitating derivatives with tailored steric and electronic profiles.

- Material Science Applications : Its rigid aromatic core supports integration into hydrogels and covalent organic frameworks for continuous glucose monitoring.

Recent studies highlight its utility in enzyme-free electrochemical sensors, achieving a linear glucose detection range of 40–500 mg/dL with minimal interference from fructose or galactose. Comparative data illustrate its advantages over earlier diboronic acids (Table 1):

| Property | This Compound | Mc-CDBA |

|---|---|---|

| Water solubility | High | Moderate |

| Glucose LOD (CV) | 31.2 mg/dL | 45.0 mg/dL |

| Synthetic steps | 5 | 8 |

These advancements underscore its role in next-generation diagnostic platforms and catalytic systems.

Propiedades

IUPAC Name |

[4-[[(4-boronophenyl)methyl-methylamino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19B2NO4/c1-18(10-12-2-6-14(7-3-12)16(19)20)11-13-4-8-15(9-5-13)17(21)22/h2-9,19-22H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQXVCDRXXXRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19B2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166020 | |

| Record name | Boronic acid, B,B′-[(methylimino)bis(methylene-4,1-phenylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704074-22-5 | |

| Record name | Boronic acid, B,B′-[(methylimino)bis(methylene-4,1-phenylene)]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B,B′-[(methylimino)bis(methylene-4,1-phenylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(((Methylazanediyl)bis(methylene))bis(4,1-phenylene))diboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in the fields of glucose sensing and drug delivery. This article explores its biological activity, focusing on its mechanisms of action, effectiveness in various applications, and relevant case studies.

Chemical Structure and Properties

The compound features a diboronic acid structure that enables it to interact with diols, making it particularly useful in biological systems where such interactions are prevalent. Its unique structure allows for selective binding to glucose, which is critical for its application in biosensors.

Glucose Sensing

One of the primary biological activities of this compound is its role as a glucose sensor. The interaction between boronic acids and glucose is pH-dependent, influencing the fluorescence properties of the compound. Studies have shown that at physiological pH (around 7.4), the compound exhibits increased fluorescence in the presence of glucose due to the formation of anionic tetrahedral boron complexes .

Table 1: pH Dependency of Fluorescence Intensity

| pH Range | Fluorescence Intensity (RFU) | Observations |

|---|---|---|

| 2-3 | Low | Boronic acid undergoes sp² hybridization; no glucose binding. |

| 6.5-9 | High | Optimal binding to glucose; increased fluorescence. |

| >10 | Variable | Deprotonation leads to PET effect; reduced fluorescence. |

Cellular Penetration and Imaging

Recent studies indicate that this compound derivatives can effectively penetrate cellular membranes, enhancing their utility in imaging applications. For instance, experiments conducted on 3D human liver spheroids demonstrated that these compounds could be used to visualize intracellular glucose dynamics over time .

Case Study: Imaging in 3D Human Liver Spheroids

- Objective : Assess the effectiveness of diboronic acid derivatives in visualizing glucose levels.

- Method : Spheroids were treated with varying concentrations of the compound and imaged over several days.

- Findings : Spheroids exhibited significant changes in fluorescence intensity correlating with glucose availability, demonstrating the compound's potential as a real-time imaging agent for metabolic studies.

Efficacy in Drug Delivery

The ability of this compound to form stable complexes with biomolecules suggests its potential for targeted drug delivery systems. The dynamic nature of boronate ester formation allows for controlled release mechanisms .

Comparative Studies

Comparative studies involving other boronic acid derivatives have shown that this compound outperforms many alternatives in terms of specificity and sensitivity towards glucose detection. For example, derivatives like BA 5 exhibited superior cellular penetration and fluorescence stability compared to traditional sensors .

Table 2: Comparative Performance of Boronic Acid Derivatives

| Compound | Cellular Penetration | Fluorescence Stability | Specificity to Glucose |

|---|---|---|---|

| This compound | High | High | Very High |

| BA 5 | Moderate | Moderate | High |

| Traditional Sensors | Low | Low | Moderate |

Aplicaciones Científicas De Investigación

Self-Healing Materials

One of the most promising applications of (((Methylazanediyl)bis(methylene))bis(4,1-phenylene))diboronic acid is in the development of self-healing polymer materials. Research has demonstrated that boronic acids can create dynamic cross-links within polymer networks, allowing for self-repair mechanisms when the material is damaged.

- Case Study : A study highlighted the use of boronic acid-based polymers that exhibited self-healing properties through reversible boronate ester linkages. The ability to dynamically reform these linkages enables the material to recover from mechanical stress and damage, making it ideal for applications in coatings and structural materials .

Biomedical Applications

Boronic acids are also extensively studied for their potential in biomedical applications, particularly in drug delivery systems and biosensors. The ability of boronic acids to interact with diols makes them useful for constructing sensors that detect sugars and other biomolecules.

- Case Study : Research has shown that boronic acid derivatives can be employed as glucose sensors due to their specific binding properties with glucose molecules. This application is particularly relevant for diabetes management, where continuous glucose monitoring is crucial .

Catalysis

The compound can serve as a catalyst in various organic reactions due to its ability to form stable complexes with transition metals. This property enhances its utility in synthetic chemistry.

- Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Outcome |

|---|---|---|

| Cross-coupling | This compound | Increased yield of products |

| Esterification | Boronic acid derivatives | Enhanced reaction rates |

Polymer Chemistry

In polymer chemistry, this compound is utilized as a cross-linking agent to enhance the mechanical properties of polymers. The dynamic nature of boronate linkages allows for tunable material properties.

Comparación Con Compuestos Similares

Table 1: Structural Features of Key Diboronic Acid Derivatives

Key Observations :

- The target compound ’s methylazanediyl bridge provides moderate flexibility, enabling dynamic binding with diols, whereas Mc-CDBA’s anthracene core enhances π-π stacking for robust glucose sensing .

- TPE-BA ’s tetraphenylethylene backbone introduces aggregation-induced emission (AIE) properties, absent in the target compound .

- The phenylazanediyl analog (BLD Pharmatech) replaces methyl with phenyl, increasing steric bulk and altering solubility .

Functional and Application Comparison

Key Findings :

- The target compound ’s derivatives exhibit mechanical robustness in vitrimers (self-healing efficiency: 95% at 50°C) but lower tensile strength compared to Mc-CDBA-based sensors .

- Mc-CDBA outperforms simpler diboronic acids in glucose detection due to synergistic anthracene-boronic acid interactions .

- Compound 7’s trifluoromethyl groups enhance electrochemical stability, achieving nanomolar detection limits .

Métodos De Preparación

Step 1: Synthesis of Bis(chloromethyl) Aromatic Intermediate

- Starting from 4,1-phenylene derivatives, chloromethyl groups are introduced to form bis(chloromethyl) compounds.

- For example, 9,10-bis(chloromethyl)anthracene is prepared as a key intermediate for related diboronic acid compounds.

- Reaction conditions generally involve chloromethylation under controlled temperature to avoid over-chlorination.

Step 2: Introduction of Methylazanediyl Groups

- The bis(chloromethyl) intermediate is reacted with methylamine or methylamine derivatives.

- The reaction is conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

- Typical conditions: stirring at room temperature or slightly elevated temperatures (20-50 °C) under inert atmosphere (N₂).

- The nucleophilic substitution yields bis(methylazanediyl) derivatives where methylamine replaces the chlorine atoms.

Step 3: Boronic Acid Functionalization

- Boronic acid groups are introduced through reactions with boronic acid precursors such as arylboronic acids or protected boronic acid derivatives (e.g., dioxaborinanes).

- A common method involves the reaction of the aromatic amine derivatives with boronic acid esters under Dean–Stark conditions to remove water and drive the reaction forward.

- The reaction is typically conducted in toluene at reflux (~110 °C) for extended periods (e.g., 20 hours).

- The crude product is often obtained as an oil or solid and used directly in subsequent steps or purified.

Step 4: Purification and Isolation

- Crude products are purified by preparative high-performance liquid chromatography (prep-HPLC) using C18 columns.

- Mobile phases often include water with acid modifiers (e.g., HCl or formic acid) and acetonitrile gradients.

- Post-purification, the compounds may be treated with hydroxyl resin to remove residual acid and obtain the free base form.

- Final products are isolated as solids with high purity (>95%).

Research Findings and Yield Data

| Step | Compound/Intermediate | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bis(chloromethyl) aromatic intermediate | Chloromethylation, controlled temp | ~50-60% | Not specified | Key starting intermediate |

| 2 | Bis(methylazanediyl) derivative | Methylamine in MeOH, 20 °C, 12 h | ~50% | Not specified | Followed by NaBH₄ reduction |

| 3 | Boronic acid functionalization | Toluene, Dean–Stark, 110 °C, 20 h | Crude isolated | Not specified | Reaction monitored by TLC |

| 4 | Final diboronic acid compound | Prep-HPLC purification | 1.7 - 2.5% (isolated) | >95% | Low isolated yield due to purification |

Example: The synthesis of (((Anthracene-9,10-diylbis(methylene))bis(methylazanediyl))bis(methylene))bis(4-(trifluoromethyl)-2,1-phenylene))diboronic acid (a structurally related compound) yielded 1.74% isolated product with 95.7% purity after prep-HPLC and resin treatment.

Analytical Monitoring

- Thin-layer chromatography (TLC) is used to monitor reaction progress, with solvent systems such as petroleum ether:ethyl acetate (5:1) or dichloromethane:methanol (5:1).

- Liquid chromatography-mass spectrometry (LC-MS) provides retention times and molecular ion peaks confirming product formation.

- Nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, 400 MHz) confirms structural integrity at each step.

Summary Table of Key Reaction Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Solvent for substitution | DMF, DMSO, MeOH |

| Temperature for substitution | 20-50 °C |

| Boronic acid installation solvent | Toluene |

| Boronic acid installation temperature | 110 °C (Dean–Stark) |

| Reaction time (boronic acid step) | 20 hours |

| Purification method | Prep-HPLC (C18 column) |

| Purity after purification | >95% |

| Yield range | 1.7% to 50% depending on step |

Notes on Preparation Challenges

- The overall isolated yield of the final diboronic acid compound tends to be low due to multiple purification steps.

- The use of Dean–Stark apparatus is critical to remove water and drive boronic acid esterification.

- Maintaining inert atmosphere (N₂) prevents oxidation and side reactions.

- The choice of protecting groups and solvents affects the reaction efficiency and purity.

Q & A

Q. What are the optimized synthetic routes and purification strategies for (((Methylazanediyl)bis(methylene))bis(4,1-phenylene))diboronic acid?

The synthesis typically involves coupling reactions between diol-containing precursors and boronic acid derivatives. For example, Cromwell et al. utilized ring-opening metathesis polymerization (ROMP) of cyclooctene derivatives followed by cross-linking with diboronic acid compounds under transesterification conditions . Key parameters include:

- Catalysts : Potassium carbonate or Pd-based catalysts (e.g., PdCl₂(dppf)₂) for Suzuki-Miyaura coupling .

- Solvents : Polar aprotic solvents (e.g., DMF, DME) for boronic ester formation .

- Purification : Column chromatography (silica gel) or recrystallization to achieve >97% purity, as verified by HPLC and NMR .

Q. Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ ~7.2–7.8 ppm for aromatic protons, δ ~3.5 ppm for methylene groups adjacent to nitrogen) .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect residual solvents or unreacted precursors .

- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points (often >150°C) and decomposition thresholds .

Advanced Research Questions

Q. How does the methylazanediyl group influence dynamic covalent chemistry in vitrimer applications?

The methylamine group in the ortho position relative to the boronate ester enhances transesterification kinetics by acting as an intramolecular catalyst. Cromwell et al. demonstrated a five-order-of-magnitude acceleration in exchange rates compared to non-aminated analogs, enabling vitrimers with 95% healing efficiency after 16 hours at 50°C . Methodological considerations:

Q. What design principles enable the use of this compound in glucose-sensing or fluorescence-based probes?

The boronic acid groups bind reversibly to diols (e.g., glucose), while the methylazanediyl backbone stabilizes the binding complex. For example:

- Sensor Fabrication : Immobilization on gold electrodes or incorporation into aggregation-induced emission (AIE) luminogens (e.g., TPE-BA derivatives) for fluorescence turn-on detection .

- Selectivity Optimization : Competitive binding assays with interferents (e.g., fructose, mannitol) to validate specificity .

Q. How can this compound be tailored for covalent organic frameworks (COFs) with tunable porosity?

- Linker Design : Combine with tetrahedral nodes (e.g., tetrakis(4-boronic acid phenyl)silane) to form 3D COFs .

- Post-Synthetic Modification : Introduce functional groups (e.g., -NH₂, -CF₃) via Suzuki coupling to modulate surface area (BET analysis: ~500–1,000 m²/g) .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for transesterification reactions: How to reconcile?

Variations in healing efficiency (e.g., 80–95%) arise from differences in cross-linker density and annealing temperatures. Cromwell et al. standardized testing at 50°C under controlled humidity to minimize experimental variability .

Methodological Best Practices

Strategies to mitigate hydrolysis of boronic acid groups during aqueous applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.